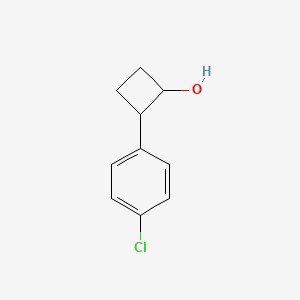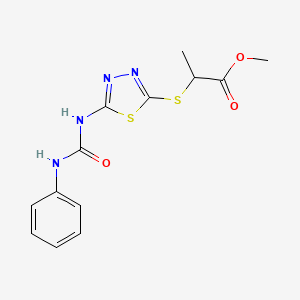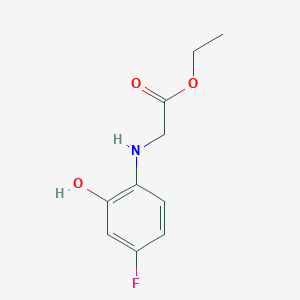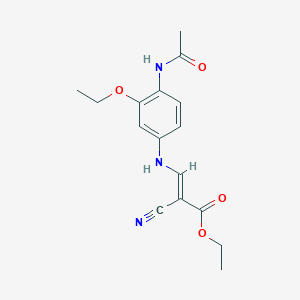![molecular formula C20H18N4O6 B2916269 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 899968-29-7](/img/structure/B2916269.png)
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O6 and its molecular weight is 410.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyridazinone Compounds and Their Applications
- Cardiac and Neuroprotective Activity : A study by Dr. Valentin Habernickel (2002) discusses the wide range of applications of Pyridazino(4,5-b)indole-1-acetamide compounds, including their activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic areas. An example provided is the synthesis and activity of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide.
Bioactive Nitrosylated and Nitrated Acetamides
- Microbial Degradation and Detoxification : Sergey Girel and colleagues (2022) investigated the incubation of microorganisms with microbial 2-benzoxazolinone (BOA)-degradation-products, leading to the formation of N-(2-hydroxy-5-nitrophenyl) acetamide and other derivatives. This work highlights the role of these compounds in microbial degradation and detoxification processes, including their impact on gene expression in plants like Arabidopsis thaliana (Girel et al., 2022).
Synthesis of Novel Pyridazine Derivatives
- Utility in Synthesizing Fused Azines : H. M. Ibrahim and H. Behbehani (2014) established a synthesis route for a new class of pyridazin-3-one derivatives, which play a role in forming azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives. These compounds have potential applications in medicinal chemistry and pharmaceutical research (Ibrahim & Behbehani, 2014).
Cardiotonic Activity of Dihydropyridazinone Derivatives
- Positive Inotropic Effects : Research by D. Robertson et al. (1986) identified dihydropyridazinone derivatives, including N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, as potent positive inotropes, which have applications in treating cardiac conditions (Robertson et al., 1986).
Antioxidant Activity of Coumarin Derivatives
- Comparative Studies with Ascorbic Acid : A. Kadhum and colleagues (2011) studied the antioxidant activity of synthesized coumarins, comparing their effectiveness with ascorbic acid. These studies contribute to understanding the antioxidant potential of various acetamide derivatives (Kadhum et al., 2011).
Optical Properties of Nitroacetanilide Compounds
- Non-Linear Optical Material : The study of 3-Nitroacetanilide, also known as N-(3-nitrophenyl)acetamide, by L. Mahalakshmi et al. (2002) reveals its properties as an organic non-linear optical material, which can have applications in photonics and optical communications (Mahalakshmi et al., 2002).
Antimicrobial Activity of Diphenylamine Derivatives
- Potential Antimicrobial and Antifungal Agents : Arvind Kumar and A. Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide and tested their antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kumar & Mishra, 2015).
Propiedades
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-29-15-6-8-18(30-2)16(11-15)17-7-9-20(26)23(22-17)12-19(25)21-13-4-3-5-14(10-13)24(27)28/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEATUVBCQKEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)
![Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2916189.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2916193.png)

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)
![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)
![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)


